2-Hydroxy-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-Hydroxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-haloketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: 2-Hydroxy-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Hydroxy-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-1,3-thiazole-5-carbaldehyde exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to alterations in biochemical pathways. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 2-Thiazolecarboxaldehyde
- 2-Hydroxy-1,3-thiazole-4-carbaldehyde
- 2-Hydroxy-1,3-thiazole-5-methanol
Comparison: 2-Hydroxy-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the thiazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these functional groups .
Biological Activity
2-Hydroxy-1,3-thiazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. The unique structure, featuring both a hydroxyl group and an aldehyde functional group on a thiazole ring, allows for various interactions with biological targets. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C4H3N1O2S. Its structure includes:
- A five-membered thiazole ring
- A hydroxyl group at position 2
- An aldehyde group at position 5
These features contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity and altering biochemical pathways. This is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.
- Coordination Chemistry : The thiazole ring can act as a ligand in coordination complexes, facilitating interactions with metal ions that may enhance biological activity.
- Hydrogen Bonding : The presence of hydroxyl and aldehyde groups allows for hydrogen bonding with biological macromolecules, influencing their structure and function.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against mycobacterial strains with a minimum inhibitory concentration (MIC) below 62 µM .
Anticancer Potential
The anticancer properties of thiazole derivatives have been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer) and A-431 (skin cancer). Notably, some derivatives have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .
Anticonvulsant Effects
Research has also explored the anticonvulsant potential of thiazole derivatives. In animal models, certain analogues have shown significant anticonvulsant activity with protective indices indicating their effectiveness in preventing seizures .
Case Studies and Research Findings
Properties
IUPAC Name |
2-oxo-3H-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-2-3-1-5-4(7)8-3/h1-2H,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYNGTQNGBBUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489487-02-6 |
Source
|
Record name | 2-hydroxy-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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